molecular formula C6H3ClN2O2S B585585 6-Cyanopyridine-3-sulfonyl chloride CAS No. 928139-31-5

6-Cyanopyridine-3-sulfonyl chloride

Cat. No.: B585585
CAS No.: 928139-31-5
M. Wt: 202.612
InChI Key: PIOYFAYYJPORLD-UHFFFAOYSA-N
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Description

6-Cyanopyridine-3-sulfonyl chloride is an organic compound with the molecular formula C6H3ClN2O2S It is a derivative of pyridine, featuring a cyano group at the 6-position and a sulfonyl chloride group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyanopyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The reaction is carried out by adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This process ensures the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce pyridine-3-sulfonyl chloride .

Industrial Production Methods

For industrial production, the method described above can be scaled up. The reaction solution is subjected to distillation under reduced pressure to purify the pyridine-3-sulfonyl chloride. This method is advantageous as it reduces the production of byproducts and increases the yield compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

6-Cyanopyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Cyanopyridine-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyanopyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate products. The cyano group can also participate in various reactions, adding to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyanopyridine-3-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

6-cyanopyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-2-1-5(3-8)9-4-6/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOYFAYYJPORLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677632
Record name 6-Cyanopyridine-3-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928139-31-5
Record name 6-Cyano-3-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928139-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyanopyridine-3-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-cyanopyridine-3-sulfonyl chloride
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Synthesis routes and methods I

Procedure details

In parallel, 5-amino-2-cyano pyridine (10 g, 0.084 mol) is dissolved in concentrated HCl (98 ml) and the mixture is cooled to −5° C. To this mixture is added dropwise over a period of 1 h a solution of NaNO2 (8.2 g, 0.118 mol) in water (50 ml), maintaining the reaction temperature between −5° C. and 0° C. This slurry is then added dropwise over a period of 1 h to the above reaction mixture (thionylchloride/water mixture), maintaining the reaction temperature between −5° C. and 0° C. (Note: The diazotized mixture should be also kept at −5° C. throughout the addition). As the addition proceeds, a white solid precipitates. When the addition is over, the reaction mixture is stirred for an additional hour. The precipitate is collected by filtration, washed with cold water and dried under vacuum to afford the title compound as light yellow solid (12.5 g, Yield 73.5%). 1H NMR (DMSO-d6:400 MHz) δ 14.49 (1H, s), 8.87 (1H, s), 8.11-8.14(1H, d), 8.0-8.03 (1H, d); HPLC (max plot) 97% Rt 1.155 min; LC/MS: m/z, M+, 202.8.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
98 mL
Type
solvent
Reaction Step One
Name
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
thionylchloride water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.5%

Synthesis routes and methods II

Procedure details

SOCl2 (1.8 ml, 24.8 mmol) was added dropwise to ice water and stirred for 18 h at room temperature. CuCl2 (22 mg, 0.22 mmol) was added at 0° C. and the mixture was stirred for 15 min. In a separate flask, a solution of NaNO2 (450 mg, 6.52 mmol) in water (4.5 ml) was added to a stirred solution of 5-amino-pyridine-2-carbonitrile (534 mg, 4.5 mmol) in conc. HCl (4.5 ml) at 0° C., over 15 min. The diazonium salt solution was added dropwise to the thionyl chloride/CuCl2 solution at 0° C. and stirring was continued for 1 h. The reaction mixture was extracted with DCM and the combined organic phases were dried (Na2SO4) and concentrated in vacuo to give the title compound (620 mg) which was used in the next step without purification. The structure was confirmed by 1H NMR.
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
22 mg
Type
reactant
Reaction Step Two
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Quantity
450 mg
Type
reactant
Reaction Step Three
Quantity
534 mg
Type
reactant
Reaction Step Three
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Three
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Quantity
4.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
thionyl chloride CuCl2
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0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The titled compound is prepared analogously to 4-fluoro-3-methoxy-benzenesulfonyl chloride (Intermediate 102a) by replacing 4-fluoro-3-methoxyaniline with 5-amino-pyridine-2-carbonitrile.
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